molecular formula C22H25N3O2 B4701559 N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

Cat. No. B4701559
M. Wt: 363.5 g/mol
InChI Key: KNALNICCZVWNCT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, also known as APPIP, is a piperazine derivative that has been synthesized for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of movement, motivation, and reward. This compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, which may have additional biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation of using N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, including:
1. Investigating the potential therapeutic effects of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in animal models of neurological disorders.
2. Exploring the potential use of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide as a ligand for imaging studies of dopamine D2 receptors in humans.
3. Investigating the potential role of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in modulating other neurotransmitter systems, such as the opioid system.
4. Investigating the potential toxicity of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide and developing strategies to mitigate any potential adverse effects.
In conclusion, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a piperazine derivative that has been synthesized for its potential use in various scientific research applications. This compound has a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further investigation. Future research on N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide may lead to the development of new therapeutic agents for the treatment of various neurological disorders.

Scientific Research Applications

N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been studied for its potential use in various scientific research applications, including as a ligand for imaging studies of dopamine D2 receptors in the brain. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(3-acetylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-18(26)20-10-5-11-21(17-20)23-22(27)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16H2,1H3,(H,23,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNALNICCZVWNCT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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